molecular formula C20H25ClN2O4S B2935934 5-chloro-2-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 953920-11-1

5-chloro-2-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2935934
CAS No.: 953920-11-1
M. Wt: 424.94
InChI Key: KCPQEHMMCRCHMB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound is solid , and it is soluble in methanol .

Scientific Research Applications

Cognitive Enhancement and Therapeutic Potential A structurally related compound, identified as SB-399885, has been researched for its potent and selective antagonism at the 5-HT6 receptor, demonstrating cognitive enhancing properties in various animal models. This compound's ability to significantly reverse age-dependent deficits in water maze spatial learning and novel object recognition paradigms points to its potential utility in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. The pharmacokinetic-pharmacodynamic correlation of SB-399885, along with its brain penetration and oral activity, underscores its therapeutic promise (Hirst et al., 2006).

Agricultural Applications Chlorsulfuron, another compound with a benzenesulfonamide moiety, has been studied for its selective herbicidal activity, particularly in cereals. Its selectivity is attributed to the ability of crop plants to rapidly metabolize chlorsulfuron into an inactive polar product, a mechanism that underlines the biological basis for its selective weed control in agricultural settings (Sweetser et al., 1982).

Photodynamic Therapy A novel zinc phthalocyanine, substituted with new benzenesulfonamide derivative groups, has been synthesized for its significant photophysical and photochemical properties, including a high singlet oxygen quantum yield. This compound is highlighted for its potential in photodynamic therapy applications, particularly in cancer treatment, due to its potent photosensitizing capabilities (Pişkin et al., 2020).

Antifungal and Anti-HIV Activities Research into benzenesulfonamides has also explored their potential in antifungal and anti-HIV applications. A study on novel azetidin-2-ones revealed potent antifungal activity against Aspergillus species, demonstrating the structural versatility of benzenesulfonamides in medicinal chemistry (Gupta & Halve, 2015). Another study synthesized a series of benzenesulfonamides with the 1,3,4-oxadiazole moiety, showing both anti-HIV and antifungal activities, further underscoring the therapeutic potential of benzenesulfonamide derivatives (Zareef et al., 2007).

Mechanism of Action

Target of Action

It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a benzenesulfonamide derivative, it may bind to the active site of carbonic anhydrase enzymes, inhibiting their activity .

Pharmacokinetics

It is soluble in methanol , which suggests it may have good bioavailability when administered orally or intravenously.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O4S/c1-26-18-9-8-17(21)14-20(18)28(24,25)22-10-5-11-23-12-13-27-19(15-23)16-6-3-2-4-7-16/h2-4,6-9,14,19,22H,5,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPQEHMMCRCHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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